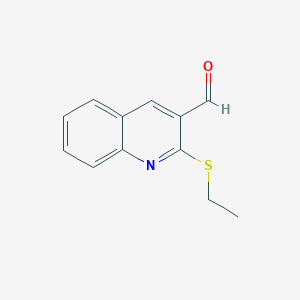

2-(Ethylsulfanyl)-3-quinolinecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQAPHLHWYOHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Ethylsulfanyl 3 Quinolinecarbaldehyde

Reactions at the Aldehyde Moiety (C3-Carbaldehyde)

The aldehyde group at the C3 position is a versatile functional handle for a variety of chemical modifications, including condensation reactions, oxidations, reductions, and olefination reactions.

Derivatization to Schiff Bases, Hydrazones, and Oximes

The carbonyl group of 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamine to afford the corresponding Schiff bases, hydrazones, and oximes. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis, to facilitate the dehydration process.

Schiff Bases: The reaction with primary amines (R-NH₂) leads to the formation of N-substituted imines, commonly known as Schiff bases. This transformation is a well-established method for introducing a wide range of substituents at the C3-position. The synthesis generally involves refluxing equimolar amounts of the aldehyde and the primary amine in a solvent like ethanol or methanol, sometimes with a catalytic amount of acetic acid.

| Reactant | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | Schiff Base (imine) | Ethanol/Methanol, Reflux, Catalytic Acetic Acid |

| Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, Reflux |

| Substituted Hydrazines (R-NH-NH₂) | Substituted Hydrazone | Ethanol, Reflux |

| Hydroxylamine (NH₂OH) | Oxime | Ethanol, Base (e.g., Sodium Acetate) |

Hydrazones: Similarly, condensation with hydrazine hydrate or substituted hydrazines yields the corresponding hydrazones. These derivatives are of interest due to their prevalence in medicinal chemistry. The reaction typically proceeds by refluxing the aldehyde with the hydrazine derivative in an alcoholic solvent. For instance, the reaction of the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate readily produces the corresponding hydrazone.

Oximes: The formation of oximes is achieved through the reaction of the aldehyde with hydroxylamine, usually in the form of its hydrochloride salt in the presence of a base like sodium acetate to liberate the free hydroxylamine. This reaction is a standard method for the conversion of aldehydes and ketones to their corresponding oximes.

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to further functionalized quinoline (B57606) derivatives.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid group, yielding 2-(Ethylsulfanyl)-3-quinolinecarboxylic acid. While specific oxidizing agents for this exact molecule are not extensively documented, methodologies used for similar quinoline-3-carbaldehydes can be applied. For example, oxidation of 2-chloroquinoline-3-carbaldehyde to its corresponding carboxylic acid has been achieved using silver nitrite. Other common oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), could also be employed, though careful optimization of reaction conditions would be necessary to avoid potential oxidation of the ethylsulfanyl group.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-(Ethylsulfanyl)quinolin-3-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent is highly selective for the reduction of aldehydes and ketones and would not be expected to affect the quinoline ring or the ethylsulfanyl group under standard conditions.

| Transformation | Product | Reagent |

| Oxidation | 2-(Ethylsulfanyl)-3-quinolinecarboxylic acid | Silver Nitrite, Potassium Permanganate, or Jones Reagent |

| Reduction | (2-(Ethylsulfanyl)quinolin-3-yl)methanol | Sodium Borohydride (NaBH₄) |

Wittig and Related Olefination Reactions

The Wittig reaction and its variations provide a powerful tool for converting the aldehyde group into an alkene, thus enabling carbon-carbon bond formation at the C3 position. This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by deprotonating a phosphonium salt with a strong base.

The reaction of this compound with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetophenone, would be expected to yield the corresponding α,β-unsaturated ketone. Studies on the closely related 2-chloroquinoline-3-carbaldehyde have shown that it reacts with stabilized ylides to produce a mixture of (E)- and (Z)-olefins tandfonline.com. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

Transformations Involving the Ethylsulfanyl Group (C2-Substituent)

The ethylsulfanyl group at the C2 position of the quinoline ring offers opportunities for further chemical modifications, primarily through oxidation of the sulfur atom or by acting as a leaving group in nucleophilic substitution reactions.

Potential for Sulfur Oxidation States Modification

The sulfur atom in the ethylsulfanyl group can be oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and reactivity of the quinoline system.

Sulfoxide Formation: Oxidation of the thioether to a sulfoxide, 2-(Ethylsulfinyl)-3-quinolinecarbaldehyde, can be achieved using a variety of mild oxidizing agents. Common reagents for this selective oxidation include hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. The sulfoxide group introduces a chiral center at the sulfur atom.

Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the thioether with stronger oxidizing agents leads to the formation of the corresponding sulfone, 2-(Ethylsulfonyl)-3-quinolinecarbaldehyde. Reagents such as excess m-CPBA or potassium permanganate are typically used for this transformation. The resulting ethylsulfonyl group is a strong electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. For example, 2-methyl-3-(phenylthiomethyl)quinolines have been successfully oxidized to the corresponding sulfones using m-CPBA nih.gov.

| Transformation | Product | Reagent(s) |

| Thioether to Sulfoxide | 2-(Ethylsulfinyl)-3-quinolinecarbaldehyde | m-CPBA (1 equivalent), H₂O₂ |

| Thioether to Sulfone | 2-(Ethylsulfonyl)-3-quinolinecarbaldehyde | m-CPBA (excess), KMnO₄ |

Nucleophilic Displacement at the C2 Position

The C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution. While the ethylsulfanyl group itself is not an exceptionally good leaving group, its reactivity can be enhanced.

Upon oxidation to the corresponding sulfoxide or, more effectively, the sulfone, the C2 substituent becomes a much better leaving group. The strong electron-withdrawing nature of the ethylsulfinyl or ethylsulfonyl group facilitates nucleophilic attack at the C2 carbon. This allows for the displacement of the group by a variety of nucleophiles, such as amines, alkoxides, or thiolates, providing a route to a wide range of 2-substituted quinoline-3-carbaldehyde derivatives. This strategy is analogous to the well-documented nucleophilic displacement of the chloro group in 2-chloroquinolines.

Reactivity of the Quinoline Ring System

The chemical behavior of this compound is dictated by the intricate interplay of its constituent functional groups—the ethylsulfanyl group, the carbaldehyde moiety, and the quinoline nucleus itself. The quinoline ring, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, exhibits distinct reactivity patterns in each of its rings. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, while the benzene ring retains its aromatic character. This electronic disparity governs the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. In the case of the quinoline nucleus, the pyridine ring is deactivated towards electrophilic attack because of the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the more electron-rich carbocyclic (benzene) ring. reddit.comquimicaorganica.org The reaction generally requires more forcing conditions compared to benzene itself.

The substitution pattern is directed towards positions 5 and 8. This regioselectivity is attributed to the superior stability of the cationic intermediate (arenium ion) formed during the reaction. When an electrophile attacks at the C5 or C8 position, the positive charge can be delocalized over two resonant structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org Attack at C6 or C7 results in a less stable intermediate.

In this compound, the substituents are located on the already deactivated pyridine ring. The carbaldehyde group at C3 is a strong electron-withdrawing group, which further deactivates the entire quinoline system towards electrophilic attack. The ethylsulfanyl group at C2, while typically an activating group in aromatic systems, cannot overcome the powerful deactivating effect of the pyridine nitrogen and the adjacent aldehyde. Therefore, the inherent preference for substitution on the benzene ring at positions 5 and 8 is reinforced.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 2-(Ethylsulfanyl)-5-nitroquinoline-3-carbaldehyde and 2-(Ethylsulfanyl)-8-nitroquinoline-3-carbaldehyde |

| Bromination | Br₂ / H₂SO₄ | 5-Bromo-2-(Ethylsulfanyl)quinoline-3-carbaldehyde and 8-Bromo-2-(Ethylsulfanyl)quinoline-3-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 2-(Ethylsulfanyl)-3-formylquinoline-5-sulfonic acid and 2-(Ethylsulfanyl)-3-formylquinoline-8-sulfonic acid |

This table outlines the expected outcomes of electrophilic aromatic substitution reactions on this compound based on the known reactivity of the quinoline core.

Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is favored on the electron-deficient pyridine ring of the quinoline system. libretexts.org The positions most susceptible to nucleophilic attack are C2 and C4, as the negative charge of the intermediate (Meisenheimer complex) can be effectively stabilized by the adjacent nitrogen atom.

For this compound, the C2 position is particularly activated for nucleophilic attack. This activation is enhanced by the presence of the electron-withdrawing carbaldehyde group at the C3 position, which helps to stabilize the anionic intermediate formed during the reaction.

While the ethylsulfanyl group is not a classical leaving group like a halide, its displacement by strong nucleophiles is conceivable under specific reaction conditions. The extensive research on the analogous compound, 2-chloroquinoline-3-carbaldehyde, serves as an excellent model for this reactivity. nih.govrsc.orgresearchgate.net In this analog, the chlorine atom at C2 is readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse substituted quinoline derivatives. nih.govrsc.orgrsc.org This suggests that the C2 position of this compound is a prime site for derivatization via nucleophilic substitution pathways, potentially involving the displacement of the ethylsulfanyl group or reactions at the sulfur atom itself (e.g., oxidation).

| Nucleophile | Reagent Example | Potential Product Type (by analogy to 2-chloroquinoline-3-carbaldehyde) |

| O-Nucleophile | Sodium Methoxide (NaOMe) | 2-Methoxyquinoline-3-carbaldehyde |

| N-Nucleophile | Piperidine | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 2-(Phenylsulfanyl)quinoline-3-carbaldehyde |

| N-Nucleophile | Hydrazine (N₂H₄) | 2-Hydrazinylquinoline-3-carbaldehyde |

This table presents potential nucleophilic substitution reactions at the C2 position of this compound, based on well-established reactions of the closely related 2-chloro-analogs.

Hydrogenation and Reduction of the Heterocyclic Ring

The reduction of the quinoline ring system typically proceeds selectively on the heterocyclic (pyridine) portion. Catalytic hydrogenation is a common method to achieve this transformation, leading to the formation of 1,2,3,4-tetrahydroquinolines. nih.govresearchgate.net This selective reduction is a key strategy in synthetic chemistry, as the resulting tetrahydroquinoline scaffold is a prevalent core in many biologically active molecules.

A variety of catalysts, often based on transition metals such as palladium, platinum, ruthenium, nickel, and cobalt, are effective for this transformation. nih.govresearchgate.netenamine.net The reaction conditions, including pressure, temperature, and choice of catalyst, can be tuned to optimize the yield and selectivity of the desired product.

In the case of this compound, the presence of the carbaldehyde group introduces an additional reducible site. The chemoselectivity of the reduction—whether the quinoline ring or the aldehyde is reduced—depends heavily on the chosen catalyst and reaction conditions. Some catalytic systems are known to reduce both quinolines and aldehydes. nih.gov For example, certain cobalt-based catalysts can hydrogenate the quinoline ring to a tetrahydroquinoline while simultaneously reducing the aldehyde to a primary alcohol. Conversely, specific reagents could be employed for the selective reduction of the aldehyde (e.g., NaBH₄) while leaving the aromatic ring intact.

An alternative to high-pressure catalytic hydrogenation is transfer hydrogenation. This method uses a hydrogen donor molecule, such as ammonia borane or Hantzsch ester, in the presence of a catalyst. This technique can sometimes offer different selectivity, potentially allowing for the controlled partial reduction of the quinoline ring to a 1,2-dihydroquinoline intermediate. nih.gov

| Reduction Method | Reagent/Catalyst | Expected Major Product(s) |

| Catalytic Hydrogenation | H₂, Co@SiO₂ | [2-(Ethylsulfanyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanol |

| Catalytic Hydrogenation | H₂, Pd/C | 2-(Ethylsulfanyl)-1,2,3,4-tetrahydroquinoline-3-carbaldehyde |

| Transfer Hydrogenation | H₃N∙BH₃, Cobalt Complex | 2-(Ethylsulfanyl)-1,2-dihydroquinoline-3-carbaldehyde |

| Selective Aldehyde Reduction | NaBH₄ | [2-(Ethylsulfanyl)quinolin-3-yl]methanol |

This table summarizes various reduction strategies for this compound, highlighting the potential for selective reduction of either the quinoline ring or the carbaldehyde group.

Advanced Spectroscopic and Electrochemical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise structure of organic molecules like 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the quinoline (B57606) ring, the aldehyde proton, and the ethyl group protons. The aldehyde proton (CHO) would likely appear as a singlet at a downfield chemical shift, typically in the range of δ 9-10 ppm. The aromatic protons on the quinoline core would show complex splitting patterns in the aromatic region (δ 7-9 ppm). The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) coupled to the methyl protons, and a triplet for the methyl protons (-CH3) coupled to the methylene protons, both in the upfield region of the spectrum.

¹³C NMR and DEPT: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The aldehyde carbonyl carbon is expected to resonate significantly downfield (around δ 190 ppm). A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would help distinguish between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques provide further structural insights.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the quinoline ring and the ethyl group. sdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons. epfl.chyoutube.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. epfl.chyoutube.comgithub.io

A comprehensive analysis using these NMR techniques would be required for the unambiguous structural assignment of this compound. However, specific experimental data is not available in the provided search results.

Infrared and Raman Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule. researchgate.netnih.govnih.gov For this compound, the FTIR spectrum would be expected to show a characteristic strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethyl group, as well as C=C and C=N stretching vibrations of the quinoline core. scialert.net

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nih.govmdpi.com

MS and HRMS: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) could be used to separate the compound from a mixture and obtain its mass spectrum for identification. nih.gov

Ultraviolet-Visible Spectroscopy and Photophysical Analysis (e.g., Absorption Spectra, Stokes Shift)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the quinoline aromatic system. Photophysical analysis, such as the determination of the Stokes shift (the difference between the absorption and emission maxima), would require fluorescence spectroscopy, providing insights into the molecule's excited state properties. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. nih.govnih.govmdpi.com An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, confirming its molecular geometry and packing in the crystal lattice.

Electrochemical Characterization (e.g., Oxidation and Reduction Potentials)

Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. nih.govresearchgate.net The electrochemical behavior of this compound would be influenced by the electron-donating ethylsulfanyl group and the electron-withdrawing aldehyde group attached to the quinoline core. These studies are valuable for understanding the electron transfer capabilities of the compound. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds by monitoring the change in mass as a function of temperature. This analysis provides valuable insights into the decomposition patterns, thermal stability limits, and the nature of volatile products released during thermal degradation.

At present, detailed thermogravimetric analysis data specifically for this compound is not extensively available in publicly accessible research literature. While studies on the thermal properties of various heterocyclic compounds, including quinoline derivatives, have been conducted, specific TGA curves and decomposition data for this particular compound remain to be published.

Generally, the thermal stability of quinoline derivatives can be influenced by the nature and position of their substituents. For instance, the presence of the ethylsulfanyl and carbaldehyde groups on the quinoline ring would be expected to dictate its decomposition pathway. Typically, TGA of such organic molecules involves heating the sample in a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss as the temperature increases.

A hypothetical TGA analysis for a compound like this compound would reveal the onset temperature of decomposition, which marks the point of significant mass loss. The analysis would also show the temperature at which the maximum rate of decomposition occurs and the percentage of residual mass at the end of the experiment. The decomposition process could occur in single or multiple steps, indicating different degradation pathways, such as the loss of the ethylsulfanyl group followed by the decomposition of the quinoline core.

Without specific experimental data, a detailed discussion and data table cannot be provided. Further empirical research is required to fully characterize the thermal stability and decomposition kinetics of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govuobaghdad.edu.iq It is frequently applied to quinoline (B57606) derivatives to understand their stability, reactivity, and spectroscopic characteristics. researchgate.netdergipark.org.trresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation approximately. dergipark.org.trnih.govekb.eg

Electronic Structure and Molecular Orbital Analysis

This analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govscirp.orgaimspress.com A smaller gap generally suggests higher reactivity. nih.govmdpi.com

From these orbital energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated from the energies of the HOMO and LUMO. Softness is the reciprocal of hardness. mdpi.comnih.gov

Electronegativity (χ) : This describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. mdpi.comnih.govresearchgate.net A higher electrophilicity index points to a better electron acceptor. dergipark.org.tr

These parameters are essential for predicting how a molecule will interact with other species. mdpi.com

Table 1: Representative Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes to show how data is typically presented. Specific values for 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde are not available.

| Parameter | Symbol | Typical Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Chemical Softness | S | 1 / η | Polarizability |

| Electrophilicity Index | ω | μ2 / 2η (where μ is chemical potential) | Electron-accepting capacity |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue : Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

Green : Represents neutral or near-zero potential regions. researchgate.net

MEP maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions. researchgate.netnih.gov

Spectroscopic Property Prediction

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govnih.goveurjchem.com

Infrared (IR) and Raman Spectra : Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. nih.govnih.govresearchgate.net These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. nih.gov

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. dergipark.org.trnih.govnih.gov This allows for the prediction of absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to electronic transitions between molecular orbitals. nih.govnih.gov

NMR Chemical Shifts : The gauge-invariant atomic orbital (GIAO) method is commonly used to compute the ¹H and ¹³C NMR chemical shifts, providing further insight into the molecular structure. nih.govnih.gov

Analysis of Optical Properties (Linear and Nonlinear)

Computational methods can predict the linear and nonlinear optical (NLO) properties of molecules. nih.gov These properties are determined by the molecule's response to an applied electric field. Key parameters include:

Dipole Moment (μ)

Polarizability (α) : A measure of the linear response to an electric field.

First-Order Hyperpolarizability (β) : This parameter is responsible for second-order NLO phenomena and is particularly significant for materials used in optoelectronics. ekb.egmdpi.com

Molecules with significant charge transfer, often found in D-π-A (donor-pi-acceptor) structures, tend to exhibit large hyperpolarizability values, making them promising candidates for NLO materials. mdpi.comnih.govresearchgate.net

Table 2: Key Optical Properties (Illustrative) This table is for illustrative purposes. Specific values for this compound are not available.

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures charge separation |

| Mean Polarizability | ⟨α⟩ | Linear optical response |

| First-Order Hyperpolarizability | β | Second-order nonlinear optical response |

Reaction Mechanism Studies and Pathway Elucidation

Theoretical chemistry provides critical insights into the mechanisms of chemical reactions, which are often difficult to probe experimentally.

Transition State Analysis and Activation Energy Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) . researchgate.netiastate.edu A lower activation energy implies a faster reaction rate. This type of analysis is fundamental to understanding reaction kinetics and elucidating the step-by-step pathway of a chemical transformation. researchgate.netmdpi.com Isoconversional methods are among the techniques used to determine activation energies for complex processes. researchgate.net

Regioselectivity and Stereoselectivity Predictions

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions where multiple products can be formed. While specific theoretical studies on the regioselectivity and stereoselectivity of reactions involving this compound are not extensively documented, principles can be drawn from studies on related quinoline-3-carbaldehyde systems.

For instance, the Wittig reaction involving 2-aryl-4-chloroquinoline-1(2H)-carbaldehydes has been investigated. mdpi.com In these cases, the reaction unexpectedly yielded the (E)-isomer, a result that contradicts the typical stereoselectivity observed for many Wittig reactions. mdpi.com Preliminary computational studies at the B3LYP/STO-3G* level of theory were performed to investigate the reaction mechanism and understand the factors governing this stereochemical outcome. mdpi.com Such studies typically analyze the transition state energies for the formation of different isomers. The pathway with the lower activation energy is predicted to be the major product, thus explaining the observed selectivity.

Furthermore, the quinoline scaffold itself presents multiple sites for reaction. Theoretical methods are crucial for predicting the regioselectivity of functionalization reactions. mdpi.com For example, transition metal-catalyzed C-H functionalization of quinolines often occurs with high regioselectivity, which can be rationalized through computational modeling of the reaction intermediates and transition states. mdpi.com These calculations help identify the most electronically favorable or sterically accessible positions for chemical modification.

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the course of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. In the synthesis of quinoline derivatives, solvent effects are particularly prominent.

Classical methods for quinoline synthesis, such as the Conrad-Limpach reaction, often require high-boiling point solvents. nih.gov This is because the reaction proceeds through a high-energy intermediate, and the thermal energy provided by solvents with boiling points above 250 °C is necessary to overcome the activation barrier. nih.gov Computational models can simulate these effects by incorporating a solvent model (either implicit or explicit) to calculate the energy profile of the reaction in different media. These models can help explain why certain solvents lead to higher yields by preferentially stabilizing the key transition state.

In some modern synthetic routes, the solvent can play a dual role. For example, in certain transition-metal-free syntheses of quinolines, dimethyl sulfoxide (B87167) (DMSO) has been shown to act as both the solvent and a source of a carbon atom for the final structure. mdpi.com In other cases, moderate yields have been noted in solvents such as 1,2-dichloroethane (B1671644) (DCE), toluene, 1,4-dioxane, or dimethylformamide (DMF). mdpi.com The trend in green chemistry is to move towards solvent-free conditions, and many efficient protocols for quinoline synthesis now avoid the use of traditional organic solvents altogether. tandfonline.comjocpr.com Theoretical studies can support these developments by modeling reaction pathways in the gas phase (simulating solvent-free conditions) versus in various solvents to predict the feasibility and efficiency of these greener alternatives.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR/QSPR represents a computational approach that correlates the chemical structure of compounds with their biological activity or physicochemical properties. dergipark.org.tr This methodology is instrumental in medicinal chemistry for accelerating the discovery of new drugs by predicting the activity of novel molecules. dergipark.org.tr For quinoline derivatives, which exhibit a vast range of biological activities, QSAR is a particularly valuable tool. nih.govbiointerfaceresearch.comresearchgate.net

Correlation of Molecular Descriptors with Observed Phenomena

The foundation of QSAR lies in the use of molecular descriptors—numerical values that characterize the chemical and physical properties of a molecule. dergipark.org.tr These descriptors are calculated using computational methods, such as Density Functional Theory (DFT), and are then used to build mathematical models that predict activity. dergipark.org.trresearchgate.net

A wide array of descriptors has been used to model the activities of quinoline derivatives. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, and molecular polarizability. dergipark.org.trresearchgate.net In a study on 5,8-quinolinequinone derivatives, these descriptors were correlated with anti-proliferative and anti-inflammatory activities. dergipark.org.trresearchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies a molecule's lipophilicity, which is crucial for its ability to cross cell membranes. dergipark.org.trresearchgate.net

Topological and Steric Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular volume, van der Waals volume, and total connectivity (Tcon). dergipark.org.trresearchgate.netnih.gov Studies have shown that descriptors like van der Waals volume and electron density play a pivotal role in the antituberculosis activity of certain quinolinone derivatives. nih.gov

The process involves calculating a set of descriptors for a series of related compounds with known biological activities. Statistical methods, such as multiple linear regression, are then used to create an equation that relates a combination of these descriptors to the observed activity. researchgate.net For example, one QSAR model for anti-cancer activity found a dependency on the electrophilic index, heat capacity, ionization potential, LUMO energy, polarizability, molecular volume, and entropy. researchgate.net

| Descriptor Type | Specific Descriptor | Correlated Biological Activity | Reference |

|---|---|---|---|

| Electronic | Electronegativity, ELUMO, Ionization Potential | Anti-proliferative, Anti-inflammatory | dergipark.org.trresearchgate.net |

| Steric/Topological | van der Waals Volume, Total Connectivity (Tcon) | Antituberculosis, Antimalarial | researchgate.netnih.gov |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) | General drug-receptor interactions | dergipark.org.tr |

| Thermodynamic | Entropy, Heat Capacity | Anti-cancer | researchgate.net |

Aromaticity as a Predictive Descriptor in Research

Aromaticity is a fundamental concept in chemistry related to cyclic delocalization of π-electrons, which imparts significant stability to a molecule. Beyond stability, aromaticity has been successfully employed as a molecular descriptor in QSAR studies to differentiate between active and inactive compounds. mdpi.com

A notable study investigated two series of quinoline derivatives, one possessing antimalarial activity and another without. mdpi.comresearchgate.net The researchers used DFT calculations to determine the level of aromaticity in both the benzene (B151609) and pyridine (B92270) rings of the quinoline system. Several aromaticity indices were employed for this purpose:

HOMA (Harmonic Oscillator Model of Aromaticity): Measures the deviation of bond lengths from an ideal aromatic system.

NICS (Nucleus-Independent Chemical Shift): Calculates the magnetic shielding at the center of a ring; negative values typically indicate aromaticity.

PDI (Para-Delocalization Index): Quantifies electron delocalization between para-positioned atoms.

FLU (Aromatic Fluctuation Index): Measures the fluctuation of electron delocalization between adjacent atoms in a ring. mdpi.comresearchgate.net

The study revealed that while the aromaticity of the benzene-type ring was similar across both active and inactive compounds, the aromaticity of the pyridine-type ring was consistently lower for the compounds that exhibited antimalarial properties. mdpi.comresearchgate.net This finding suggests that a certain degree of dearomatization in the pyridine ring is crucial for the drug's mechanism of action, which is believed to involve the formation of a π-π complex with ferriprotoporphyrin. mdpi.com This makes aromaticity a powerful predictive descriptor for identifying potentially active antimalarial quinolines.

| Aromaticity Index | Principle of Measurement |

|---|---|

| HOMA | Geometric - based on bond length uniformity. |

| NICS | Magnetic - based on induced magnetic field. |

| PDI | Electronic - based on electron delocalization. |

| I6 | Electronic - based on six-center delocalization index. |

| FLU | Electronic - based on fluctuation of electron sharing. |

| PLR | Electronic - based on para-linear response. |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are critical in drug discovery for understanding how a potential drug molecule (a ligand) interacts with its biological target, typically a protein or enzyme.

Ligand-Target Interactions: Molecular Docking and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The primary goals of docking are to predict the binding mode and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. nih.gov This information is vital for understanding the mechanism of action and for designing more potent and selective drugs.

The process involves placing the ligand in various positions and conformations within the active site of the protein and calculating a score for each pose. Software such as AutoDock is frequently used for these simulations. nih.gov The score is an estimation of the free energy of binding, with more negative values indicating a stronger and more favorable interaction. uobaghdad.edu.iq

Numerous docking studies have been performed on quinoline derivatives against a variety of biological targets:

Antimicrobial Targets: Novel quinoline-3-carbaldehyde derivatives were docked against the GlcN-6-P synthase enzyme to rationalize their antimicrobial activity. researchgate.net In another study, fluoroquinolones were docked against bacterial proteins like Gyrase B and cysteine protease SpeB, showing binding affinities (ΔG) as strong as -8.562 kcal/mol. uobaghdad.edu.iq

Antiviral Targets: Derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) were synthesized and docked into the active site of HIV reverse transcriptase. nih.gov The results showed strong binding, with one pyrimidine-containing derivative achieving a docking score of -10.67, indicating high affinity. nih.gov

Antiparasitic Targets: 8-hydroxy-2-quinoline carbaldehyde derivatives were identified as potent inhibitors of M1 aminopeptidase (B13392206) from Leishmania donovani, with docking studies revealing that the compounds interact primarily through hydrophobic contacts in the substrate-binding pocket. nih.gov

Anticancer Targets: Quinoline-3-carboxamides have been docked against Ataxia Telangiectasia Mutated (ATM) kinase, a key enzyme in DNA damage response, to evaluate their potential as cancer therapeutics. mdpi.com

These studies not only predict binding affinity but also identify the specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-stacking. This detailed understanding of the binding mode is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity. nih.gov

| Quinoline Derivative Class | Protein Target | Reported Binding Affinity / Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinolines | CB1a (Anticancer target) | -5.3 to -6.1 kcal/mol | PHE A-15, TRP A-12, LYS A-16, GLU-32 | nih.gov |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | -10.67 (docking score) | LYS 101 | nih.gov |

| Fluoroquinolones | E. coli Gyrase B | -8.562 kcal/mol (ΔG) | Not specified | uobaghdad.edu.iq |

| Quinoline derivatives | Dehydrogenase inhibitor (Antimalarial) | -6.2 to -6.9 kcal/mol | Not specified | researchgate.net |

| 8-hydroxy-2-quinoline carbaldehydes | Leishmania donovani M1 aminopeptidase | Not specified (competitive inhibitor) | Hydrophobic pocket interactions | nih.gov |

| Quinoline-3-carboxamides | ATM Kinase (Anticancer target) | Not specified | Hinge region of kinase | mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular systems, offering insights into the conformational changes and stability of a ligand when interacting with a biological target, such as a protein or enzyme. frontiersin.orgnih.gov For a compound like this compound, MD simulations can be employed to understand its structural flexibility and its interaction patterns with a receptor's binding site. mdpi.comiaanalysis.com

The simulation process typically begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. This complex is then placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. The simulation software then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a defined period, often in the range of nanoseconds to microseconds. acs.org

Key analyses performed during and after an MD simulation include:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify their fluctuations around their average position. This helps in pinpointing flexible regions of the protein and the ligand. frontiersin.org

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity. mdpi.com

Illustrative RMSD Data for a Hypothetical this compound-Protein Complex

Disclaimer: The following data is for illustrative purposes only and does not represent results from actual research. It is intended to demonstrate the type of data generated from MD simulations.

| Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.5 |

| 20 | 1.5 | 0.7 |

| 30 | 1.4 | 0.6 |

| 40 | 1.6 | 0.8 |

| 50 | 1.5 | 0.7 |

| 60 | 1.7 | 0.9 |

| 70 | 1.6 | 0.8 |

| 80 | 1.8 | 1.0 |

| 90 | 1.7 | 0.9 |

| 100 | 1.8 | 1.1 |

MM-PBSA Binding Free Energy Calculations

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a biological macromolecule. nih.gov It offers a balance between computational accuracy and efficiency, making it a popular choice in drug design. acs.org This method calculates the free energy of binding by combining the molecular mechanics energies of the system with a continuum solvent model. nih.govambermd.org

The binding free energy (ΔG_bind) is typically calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is composed of several components:

Molecular Mechanics Energy (E_MM): This includes internal energies from bonds, angles, and dihedrals, as well as van der Waals and electrostatic interactions.

Solvation Free Energy (G_solv): This term is divided into a polar and a non-polar component. The polar part is calculated using the Poisson-Boltzmann (PB) equation, while the non-polar part is estimated based on the solvent-accessible surface area (SASA). nih.gov

Entropic Contribution (-TΔS): This term accounts for the change in entropy upon binding and is often the most computationally expensive part to calculate. In many comparative studies, it is sometimes omitted if the ligands being compared are structurally similar. ambermd.org

Illustrative MM-PBSA Binding Free Energy Data for a Hypothetical this compound-Protein Complex

Disclaimer: The following data is for illustrative purposes only and does not represent results from actual research. It is intended to demonstrate the type of data generated from MM-PBSA calculations.

| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |

| Van der Waals Energy | -45.7 | 3.2 |

| Electrostatic Energy | -20.1 | 2.5 |

| Polar Solvation Energy | 30.5 | 2.8 |

| Non-Polar Solvation Energy | -5.2 | 0.5 |

| Total Binding Energy (ΔG_bind) | -40.5 | 4.1 |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde is foundational to its study and application. While established methods for quinoline (B57606) synthesis exist, future research will likely focus on developing more efficient, versatile, and cost-effective routes. A primary challenge is the direct and selective introduction of the ethylsulfanyl group at the 2-position and the carbaldehyde at the 3-position in a single, streamlined process.

Future synthetic strategies could move beyond the traditional multi-step sequences that often begin with precursors like 2-chloroquinoline-3-carbaldehyde (B1585622). nih.govrsc.org One-pot, multicomponent reactions, which are known for their high atom economy and procedural simplicity, represent a promising avenue. researchgate.netnih.gov For instance, a convergent synthesis involving a suitably substituted aniline (B41778), an electrophile to provide the C3-carbaldehyde unit, and a source of the ethylsulfanyl group could dramatically improve efficiency.

Moreover, the exploration of novel catalytic systems is crucial. While various catalysts have been employed for general quinoline synthesis, including metal nanoparticles and Lewis acids, the development of catalysts that are specific to the formation of 2-(alkylsulfanyl)quinolines is an area ripe for investigation. cell.comtandfonline.com Such catalysts could offer higher yields, milder reaction conditions, and greater functional group tolerance, thereby expanding the scope of accessible derivatives.

Exploration of New Chemical Transformations

The functional groups of this compound—the aldehyde, the thioether, and the quinoline ring itself—offer multiple sites for chemical modification. Future research should aim to explore the reactivity of this molecule to generate a diverse library of new compounds with potentially interesting properties.

The carbaldehyde group is a versatile handle for a wide array of chemical transformations. researchgate.net Beyond standard condensation reactions to form Schiff bases, hydrazones, and oximes, it can be a substrate for:

Wittig-type reactions to introduce carbon-carbon double bonds.

Reductive amination to generate various secondary and tertiary amines.

Grignard and organolithium additions to create secondary alcohols.

Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, and other acid derivatives. nih.gov

The ethylsulfanyl group also presents opportunities for further functionalization. Oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone could significantly alter the electronic properties and biological activity of the molecule. Additionally, the development of methods for C-S bond cleavage and subsequent functionalization could open up pathways to other 2-substituted quinolines.

The quinoline ring itself can be subjected to electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing groups. The exploration of these reactions under various conditions could lead to the synthesis of novel poly-substituted quinoline derivatives.

Advanced Computational Modeling and Machine Learning in Design

The integration of computational tools is set to revolutionize the design and discovery of new quinoline derivatives. Future research on this compound and its analogs will undoubtedly benefit from these in silico approaches.

Computational modeling , using techniques such as Density Functional Theory (DFT), can provide deep insights into the structural and electronic properties of the molecule. researchgate.net These studies can help predict the reactivity of different sites on the molecule, rationalize reaction outcomes, and guide the design of new synthetic targets with desired electronic or steric properties. Molecular docking simulations can be used to predict the binding affinity of derivatives with biological targets, thereby accelerating the drug discovery process. nih.gov

Machine learning (ML) offers a powerful approach to navigate the vast chemical space of possible derivatives. mdpi.com ML models can be trained on existing datasets of quinoline compounds to predict various properties, including synthetic accessibility, biological activity, and toxicity. researchgate.netrsc.org For instance, a machine learning model could be developed to predict the anticancer or antimicrobial activity of novel derivatives of this compound based on their molecular structure. mdpi.com This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

| Computational Approach | Application in Research | Potential Impact |

| Density Functional Theory (DFT) | Elucidating electronic structure and predicting reactivity. | Guiding synthetic strategies and understanding reaction mechanisms. |

| Molecular Docking | Predicting binding modes and affinities with biological targets. | Accelerating the identification of potential drug candidates. |

| Machine Learning (ML) | Predicting biological activity, toxicity, and synthetic routes. | Prioritizing the synthesis of high-potential compounds. |

Integration of Multidisciplinary Research Approaches

To fully unlock the potential of this compound and its derivatives, a multidisciplinary research approach is essential. The complex nature of modern scientific challenges, particularly in drug discovery and materials science, necessitates collaboration between different fields.

Future research should involve a close partnership between synthetic organic chemists, medicinal chemists, pharmacologists, and computational scientists. bohrium.com Synthetic chemists can focus on developing efficient routes to new derivatives, while medicinal chemists can design compounds with improved biological activity and drug-like properties. nih.govresearchgate.net Pharmacologists can then evaluate the efficacy and mechanism of action of these compounds in relevant biological systems. semanticscholar.org

Furthermore, collaboration with materials scientists could lead to the development of novel materials with interesting photophysical or electronic properties. The quinoline core is known to be a component of various functional materials, and the specific substitution pattern of this compound could give rise to unique characteristics.

Sustainable and Eco-Friendly Methodologies

The principles of green chemistry are increasingly guiding the direction of chemical synthesis. benthamdirect.com Future research on this compound must prioritize the development of sustainable and environmentally benign methodologies. nih.gov

This includes the use of:

Greener solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. researchgate.netijpsjournal.com

Energy-efficient reaction conditions: Employing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govijpsjournal.com

Reusable catalysts: Developing heterogeneous catalysts that can be easily recovered and reused, minimizing waste. cell.comacs.org

Atom-economical reactions: Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as one-pot and tandem reactions. tetrahedron-green-chem.com

The adoption of these green chemistry principles will not only reduce the environmental impact of research on this compound but also contribute to the development of more cost-effective and scalable synthetic processes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde, and what reagents are critical for introducing the ethylsulfanyl group?

- Methodology : The ethylsulfanyl group is typically introduced via nucleophilic substitution or condensation reactions. For example, reacting 3-quinolinecarbaldehyde with ethyl mercaptan (ethanethiol) under basic conditions (e.g., NaH or KOH) in anhydrous solvents like DMF or THF. Phosphorus pentachloride (PCl₅) has been used in analogous syntheses to activate aldehyde groups for subsequent thiolation .

- Key Considerations : Monitor reaction temperature (often 0–60°C) to avoid side reactions like oxidation of the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to confirm the aldehyde proton (~10 ppm) and ethylsulfanyl group (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂). Compare with NIST spectral databases for quinoline derivatives .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement. Ensure high-resolution data (≤ 0.8 Å) to resolve potential disorder in the ethylsulfanyl chain .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .

- Emergency Measures : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound without compromising purity?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to enhance electrophilicity of the aldehyde group .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). Higher yields are often observed in DMF due to improved solubility of intermediates .

- Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress and identify byproducts (e.g., disulfide formation from thiol oxidation) .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR shifts or reaction outcomes)?

- Methodology :

- Data Cross-Validation : Replicate experiments under controlled conditions (e.g., fixed temperature, moisture-free environment). Use density functional theory (DFT) to recalculate expected NMR shifts, accounting for solvent effects .

- Error Analysis : Quantify instrumental uncertainties (e.g., ±0.01 ppm for NMR) and assess batch-to-batch variability in reagents .

Q. What strategies are effective for exploring the biological activity of this compound in drug discovery pipelines?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfanyl groups (e.g., methylsulfanyl, phenylsulfanyl) and test against target enzymes (e.g., kinases) .

- In Silico Screening : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity to therapeutic targets (e.g., EGFR or COX-2). Validate with in vitro assays (IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.